1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester
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Overview
Description
1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester typically involves the reaction of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps to stabilize the compound during the reaction . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Substitution: The boronic ester group can be substituted with other functional groups using appropriate reagents and conditions.
Suzuki–Miyaura Coupling: This is the most significant reaction involving this compound, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester has several applications in scientific research:
Biology: This compound can be used to modify biological molecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In the Suzuki–Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
1-Boc-2,3,3a,6,7,7a-hexahydro-1H-indole-4-boronic Acid Pinacol Ester can be compared with other boronic esters and indole derivatives:
Boronic Esters: Similar compounds include phenylboronic acid pinacol ester and methylboronic acid pinacol ester.
Indole Derivatives: Other indole derivatives, such as 1-Boc-indole-4-boronic acid, have similar structures but may differ in their reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both boronic esters and indole derivatives, making it a versatile compound in organic synthesis.
Properties
Molecular Formula |
C19H32BNO4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,3a,6,7,7a-hexahydroindole-1-carboxylate |
InChI |
InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h9,13,15H,8,10-12H2,1-7H3 |
InChI Key |
JUPKKFLSYHXONG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC3C2CCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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